molecular formula C21H18ClNO3 B12610187 N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-87-6

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12610187
CAS No.: 648922-87-6
M. Wt: 367.8 g/mol
InChI Key: VCFHMFUOPNALNR-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and antimicrobial research, stemming from the known biological activities of the salicylanilide (2-hydroxy-N-phenylbenzamide) scaffold. Salicylanilides are a recognized class of compounds with a broad spectrum of pharmacological properties, including potent antibacterial and antimycobacterial activity against strains such as Mycobacterium tuberculosis , as well as antifungal effects . Related hydroxybenzamide compounds have also demonstrated promising antiprotozoal activity against pathogens including Toxoplasma gondii ( T. gondii ), Plasmodium falciparum ( P. falciparum ), and Leishmania donovani ( L. donovani ) in structured research efforts, highlighting the potential of this chemical class in parasitology . The specific molecular architecture of this compound, which incorporates a 4-benzyloxybenzyl group, is designed to modulate the compound's lipophilicity . Lipophilicity is a critical physico-chemical parameter that strongly influences a molecule's passive transport across biological membranes, its absorption, distribution, and ultimately its biological efficacy . Researchers can utilize this compound as a chemical tool to explore structure-activity relationships (SAR), particularly to investigate the effect of the N-[4-(Benzyloxy)benzyl] substitution on potency and selectivity. It serves as a key intermediate for the synthesis of more complex derivatives and for in-depth mechanism of action studies . This product is intended for use in laboratory research applications only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

648922-87-6

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25)

InChI Key

VCFHMFUOPNALNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be further reacted with appropriate reagents to introduce the 5-chloro-2-hydroxybenzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acids, while reduction of nitro groups would yield amines.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The benzyl ether and benzamide groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s benzyloxybenzyl group distinguishes it from analogs in the evidence. Below is a comparative analysis of key structural differences:

Compound Core Structure Key Substituents Functional Groups Evidence ID
Target Compound Benzamide 4-(Benzyloxy)benzyl, 5-Cl, 2-OH Ether, amide, chloro, hydroxy -
Compound 51 () Benzamide with triazine-sulfamoyl 3-Fluorophenyl, benzylthio, 4-methylphenyl Sulfamoyl, triazine, fluoro
N-[4-(Benzothiadiazolyloxy)phenyl] analog () Benzamide Benzo[1,2,5]thiadiazole-5-yloxy, 3-Cl Thiadiazole, ether, chloro
5-Chloro-2-hydroxy-N-(methanesulfonylphenyl) () Benzamide 4-(Methanesulfonyl)phenyl Sulfonyl, chloro, hydroxy
Thiazolidinone-linked benzamide () Benzamide with thiazolidinone 3-Methoxy-4-propoxyphenylidene, thioxo Thiazolidinone, methoxy, propoxy
Long-chain sulfonamide benzamide () Benzamide with aliphatic chain Butylsulfonyl, tetradecyloxy Sulfonamide, long alkyl chain
N-(1,3-Benzodioxol-5-yl) analog () Benzamide 1,3-Benzodioxol-5-yl, 3-Cl Benzodioxole, chloro

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s benzyloxy group (electron-donating) contrasts with sulfonyl () or fluoro () substituents, which are electron-withdrawing. This affects electronic distribution and reactivity .

Physical Properties

  • Melting Points : Triazine-containing analogs () exhibit melting points between 237–279°C, influenced by substituent polarity and crystallinity . The target’s melting point is likely lower due to the flexible benzyloxy group.
  • Solubility : Sulfonyl groups () enhance water solubility, whereas the target’s benzyloxy and chloro groups may favor organic solvents .

Biological Activity

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • A benzyloxy group
  • A chloro substituent
  • A hydroxybenzamide moiety

These features contribute to its unique biological activities and interactions with biological targets. The molecular formula is C16H16ClNO3C_{16}H_{16}ClNO_3 with a molar mass of approximately 319.76 g/mol.

Antimicrobial Properties

This compound has shown promising antimicrobial and antifungal activities. Its structural similarities to known bioactive compounds suggest potential efficacy against various pathogens. For instance, compounds with chloro and hydroxyl groups are often associated with enhanced biological activity due to their ability to interact with multiple biological targets.

Table 1: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli0.5 µg/mL
K. pneumoniae0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL
Candida albicans0.25 µg/mL

The mechanism of action involves the inhibition of specific enzymes or receptors, potentially modulating biochemical pathways. Studies have indicated that the compound may inhibit cyclooxygenases (COXs), leading to reduced inflammation, which is significant in various disease contexts.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of various functional groups in enhancing the biological activity of similar compounds. For example, the presence of the benzyloxy group and chloro substituent is critical for antimicrobial efficacy. The following table summarizes the SAR findings related to similar compounds:

Table 2: Structure-Activity Relationships

Compound NameStructural FeaturesBiological Activity
NiclosamideChloro group, amide bondPotent antifungal
BenzamideSimple amide structureBasic scaffold for modification
5-Chloro-2-hydroxybenzoic acidHydroxyl and chloro substituentsPrecursor for synthesizing derivatives

Study on Antimicrobial Efficacy

In a recent study, this compound was evaluated alongside other benzamide derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that this compound significantly reduced the MIC of colistin against resistant E. coli strains from 1024 µg/mL to 0.5 µg/mL, demonstrating its potential as a colistin potentiator .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of derivatives related to this compound. Compounds designed with similar structural motifs have shown selective MAO-B inhibitory activity, indicating potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amine intermediates. For example:

  • Step 1 : React 5-chloro-2-hydroxybenzoic acid derivatives with benzyl-protected amines under reflux in ethanol, catalyzed by acetic acid (4–5 hours, monitored by TLC) .
  • Step 2 : Purify via crystallization (ethanol) or column chromatography.
  • Critical Conditions : Temperature (reflux vs. ambient), solvent polarity, and catalyst choice (e.g., acetic acid vs. pyridine) significantly impact yield. Evidence from analogous syntheses shows that extended reaction times (12+ hours) improve conversion but may increase side products .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyloxy groups at δ 4.8–5.2 ppm for -OCH2_2-) .
  • IR Spectroscopy : Hydroxy (-OH) stretches near 3200–3500 cm1^{-1} and carbonyl (C=O) bands at ~1650 cm1^{-1} confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C21_{21}H18_{18}ClNO3_3: calc. 368.10, obs. 368.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies often arise from assay variations:

  • Radioligand Assays : Use standardized protocols (e.g., dopamine D2 receptor binding with 3^3H-spiperone) to compare affinity (Ki_i) across studies. Adjust for non-specific binding using excess cold ligands .
  • Cell-Based Assays : Validate results with orthogonal methods (e.g., cAMP inhibition for serotonin 5-HT3_{3} activity) .
  • Data Normalization : Express results as % inhibition relative to controls to account for batch-to-batch variability in compound purity .

Q. What strategies optimize the compound’s bioactivity against antimicrobial targets?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance membrane penetration .
  • Bioactivity Testing : Use microbroth dilution assays (MIC values) against S. aureus and E. coli, with ciprofloxacin as a positive control. Note: Hydroxy groups are critical for disrupting bacterial biofilms .
  • Synergistic Studies : Combine with β-lactams to assess potentiation effects (check fractional inhibitory concentration indices) .

Q. How do computational methods aid in predicting structure-activity relationships (SAR) for this benzamide?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2: PDB ID 6CM4). Focus on hydrogen bonding between the hydroxy group and Asp114 .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R2^2 > 0.7) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Data Interpretation and Contradiction Analysis

Q. Why do solubility profiles vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Note: Hydroxybenzamides often exhibit pH-dependent solubility (e.g., increased solubility in alkaline buffers) .
  • Contradiction Sources : Differences in particle size (micronized vs. crystalline) and solvent purity (e.g., residual acetic acid) skew results. Standardize via lyophilization and dynamic light scattering (DLS) .

Q. What experimental designs mitigate oxidative degradation during storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 6 months). Monitor via HPLC for degradation products (e.g., quinone formation from hydroxy groups) .
  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic stock solutions. Store under argon at -20°C .

Tables for Key Data

Table 1 : Comparative Synthesis Methods

MethodReagentsConditionsYield (%)Purity (HPLC)Reference
CondensationEthanol, acetic acidReflux, 5 h6598.2
Amide couplingDCM, EDC/HOBtRT, 12 h7899.1

Table 2 : Receptor Binding Affinities

TargetAssay TypeKi_i (nM)NotesReference
Dopamine D2Radioligand (3^3H-spiperone)12.3 ± 1.5Competitive binding
Serotonin 5-HT3_{3}cAMP inhibition48.7 ± 4.2IC50_{50}

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